

An In-depth Technical Guide to 2-chloro-10H-acridin-9-one

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Compound of Interest

Compound Name: 2-chloroacridin-9(10H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-chloro-10H-acridin-9-one, a member of the acridone class of compounds. Acridone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Chemical Data

2-chloro-10H-acridin-9-one is a heterocyclic compound with a planar aromatic structure. Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₈ ClNO	[1]
Molecular Weight	229.66 g/mol	[1]
CAS Number	7497-52-1	[1]
IUPAC Name	2-chloro-10H-acridin-9-one	[1]
Synonyms	2-chloroacridone	[1]

Synthesis of 2-chloro-10H-acridin-9-one

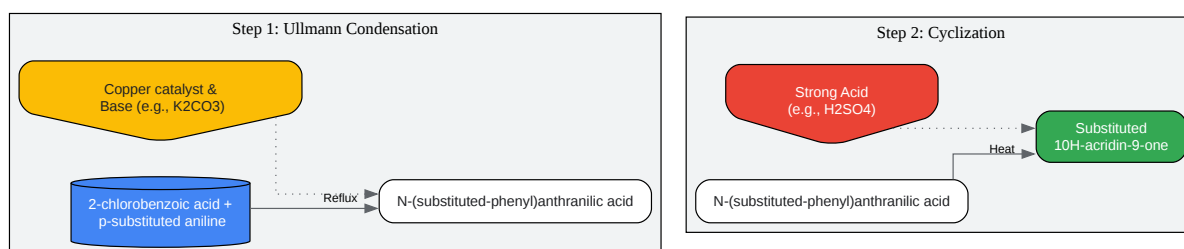
The synthesis of 2-chloro-10H-acridin-9-one typically follows a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This method is a common route for the synthesis of various acridone derivatives.

A general procedure for synthesizing acridone derivatives involves the reaction of an anthranilic acid derivative with a substituted benzene ring.[2] For 2-chloro-10H-acridin-9-one, a plausible synthetic route would involve the reaction of 2-aminobenzoic acid with a 4-chlorophenyl derivative, followed by cyclization. A related synthesis described in the literature involves the condensation of 2-chlorobenzoic acid with an aniline derivative.[3]

Step 1: Ullmann Condensation A mixture of 2-chlorobenzoic acid and a suitable aniline, along with a copper catalyst and a base such as potassium carbonate, is refluxed in a high-boiling point solvent. This reaction forms an N-phenylanthranilic acid intermediate.

Step 2: Cyclization The N-phenylanthranilic acid derivative from Step 1 is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated. This promotes an intramolecular electrophilic substitution, leading to the formation of the tricyclic acridone structure.

Below is a visual representation of a generalized synthetic workflow for acridone derivatives.



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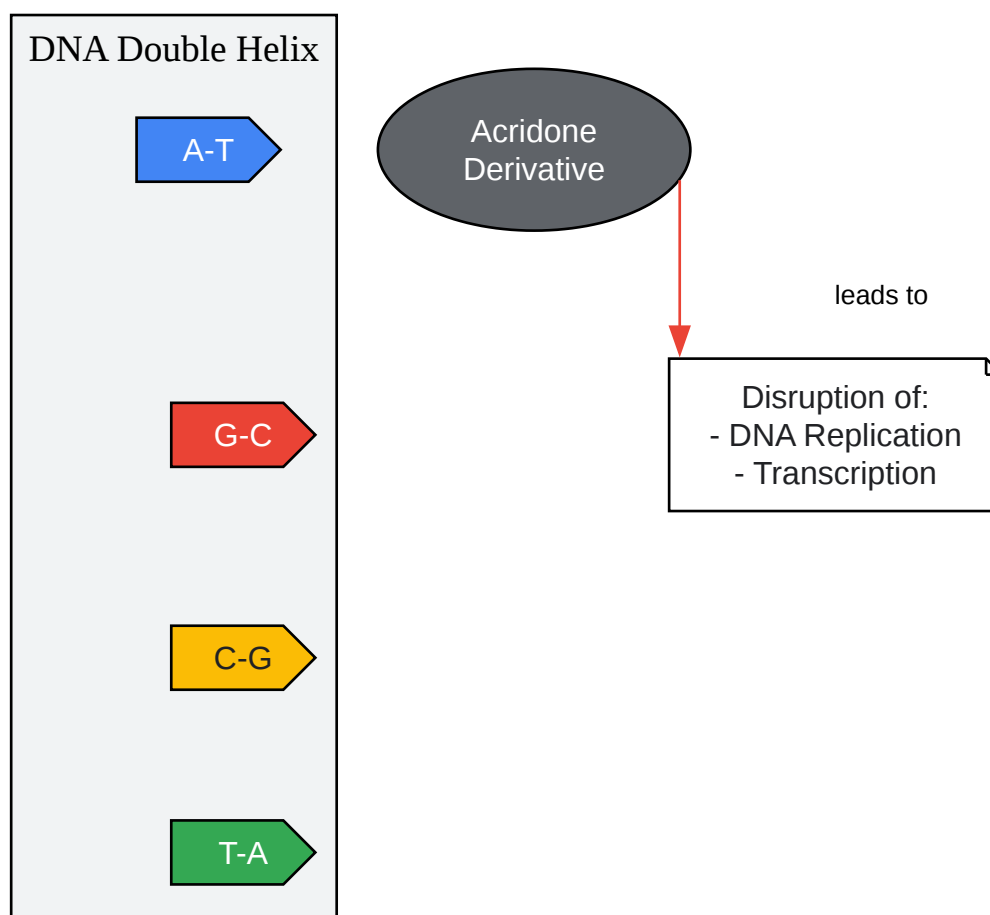
Generalized synthesis workflow for acridone derivatives.

Potential Biological Activities and Mechanism of Action

While specific studies on the biological activity of 2-chloro-10H-acridin-9-one are not extensively documented in the reviewed literature, the acridine and acridone classes of compounds are well-known for their broad range of pharmacological effects. These include anticancer, antibacterial, antiparasitic, and antiviral activities.[3][4]

The planar tricyclic structure of acridines allows them to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for their anticancer properties. Additionally, acridone derivatives have been investigated as inhibitors of enzymes such as topoisomerase and acetylcholinesterase.[5][6]

The diagram below illustrates the conceptual mechanism of DNA intercalation by a planar aromatic molecule like an acridone derivative.



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Conceptual diagram of DNA intercalation by an acridone derivative.

Given the established activities of the acridone scaffold, 2-chloro-10H-acridin-9-one represents a molecule of interest for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. The chloro-substitution at the 2-position may influence its biological activity and pharmacokinetic properties, warranting dedicated studies to elucidate its specific mechanism of action and therapeutic potential.

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References

- 1. 2-chloroacridin-9(10H)-one | C₁₃H₈ClNO | CID 437003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer's Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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